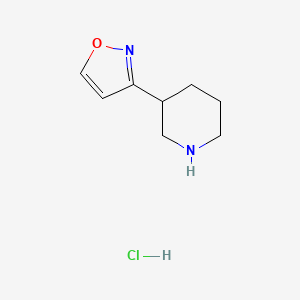

3-(1,2-Oxazol-3-yl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,2-Oxazol-3-yl)piperidine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is known for its unique structure, which includes an oxazole ring fused to a piperidine ring, making it a valuable molecule for various scientific research applications.

Mecanismo De Acción

Target of Action

Similar compounds, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, nausea, sleep, and thermoregulation .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, N-benzylpiperidine benzisoxazole derivatives are known to inhibit the enzyme acetylcholinesterase (AChE), which is used for the treatment of Alzheimer’s disease .

Biochemical Pathways

It’s plausible that, like other similar compounds, it may influence pathways related to neurotransmission, given its potential interaction with serotonergic and dopaminergic receptors .

Result of Action

Similar compounds have been found to exhibit antimicrobial and antioxidant activities . Additionally, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride has been described as a novel antiproliferative agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,2-Oxazol-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole or piperidine ring is substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce piperidine derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

- Antimicrobial Activity : Research has indicated that derivatives containing oxazole and piperidine moieties exhibit promising antimicrobial properties. For example, compounds similar to 3-(1,2-Oxazol-3-yl)piperidine hydrochloride have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli through disc diffusion methods .

- C1s Inhibition : In the context of complement pathway modulation, this compound has been identified as a candidate for developing selective inhibitors of C1s, an enzyme involved in the immune response. Studies suggest that modifications to the compound can enhance its binding affinity and inhibitory activity against C1s .

- Neuropharmacology : The structural characteristics of this compound may contribute to its neuropharmacological effects. Isoxazole derivatives are known for their anxiolytic and antidepressant activities, suggesting that this compound could be explored for similar effects .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxazole Ring : The oxazole moiety can be synthesized through cyclization reactions involving suitable precursors such as amino acids or hydrazones.

- Piperidine Ring Construction : The piperidine ring is often formed via reductive amination or cyclization methods involving appropriate aldehydes or ketones.

- Hydrochloride Salt Formation : The final step usually involves the conversion of the base form into its hydrochloride salt to enhance solubility and stability.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:

- Molecular Docking Studies : Computational methods are employed to predict the binding affinity of this compound with various targets. These studies help identify optimal substituents that could enhance biological activity by improving interactions at specific binding sites .

- In Vitro Assays : Biological assays are conducted to evaluate the efficacy of the compound against specific enzymes or receptors. For instance, IC50 values are determined to quantify the potency of inhibition against C1s .

Comparación Con Compuestos Similares

Similar Compounds

2-(1,2-Oxazol-3-yl)piperidine hydrochloride: Similar structure but with the oxazole ring attached at a different position on the piperidine ring.

3-(1,2-Oxazol-3-yl)piperidine: The non-hydrochloride form of the compound.

Piperidine derivatives: Various piperidine-based compounds with different functional groups.

Uniqueness

3-(1,2-Oxazol-3-yl)piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an oxazole and piperidine ring makes it a versatile compound for diverse research applications.

Actividad Biológica

3-(1,2-Oxazol-3-yl)piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₁ClN₃O

- Molecular Weight : 176.64 g/mol

This compound features a piperidine ring substituted with an oxazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific kinases involved in cancer progression. The compound's ability to target multiple pathways makes it a candidate for further development in cancer therapy.

Table 1: Summary of Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | CC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(1,2-Oxazol-3-yl)piperidine | HT29 (Colon) | 58.4 | Induction of apoptosis via caspase activation |

| Benzoxazolone Series | Various Cancer Lines | 64 | AC inhibition and selective toxicity |

Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of oxazole-based compounds. For example, studies have demonstrated that certain oxazole derivatives can modulate protein-protein interactions related to neurodegenerative diseases. Specifically, they inhibit prolyl oligopeptidase (PREP), which has been implicated in conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Against PREP

| Compound | Effect on α-Synuclein Dimerization | IC₅₀ (nM) |

|---|---|---|

| HUP-55 | Reduced dimerization | 120 |

| 3-(1,2-Oxazol-3-yl)piperidine | Enhanced PP2A activity | 150 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane integrity.

- Neuroprotective Pathways : By inhibiting PREP, the compound may reduce the aggregation of neurotoxic proteins and enhance neuronal survival.

Case Studies

Several case studies have explored the efficacy of oxazole derivatives in preclinical models:

- Study on HT29 Cells : A study evaluated the cytotoxic effects of this compound on HT29 colon cancer cells. The results indicated a significant reduction in cell viability at concentrations around 58.4 µM.

- Neurodegeneration Models : In models simulating neurodegenerative conditions, compounds similar to 3-(1,2-Oxazol-3-yl)piperidine showed promising results in reducing α-synuclein aggregation and improving motor function in transgenic mouse models.

Propiedades

IUPAC Name |

3-piperidin-3-yl-1,2-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-11-10-8;/h3,5,7,9H,1-2,4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUFETHZJBVOGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NOC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.